molecular formula C20H20N2O5 B4010813 N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide

N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide

Cat. No.: B4010813
M. Wt: 368.4 g/mol
InChI Key: ZXBRSHODYUEYQT-UHFFFAOYSA-N
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Description

This compound features a 2,5-dioxopyrrolidin-3-yl core substituted with two 4-methoxyphenyl groups and an acetamide moiety.

Properties

IUPAC Name

N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-13(23)21(14-4-8-16(26-2)9-5-14)18-12-19(24)22(20(18)25)15-6-10-17(27-3)11-7-15/h4-11,18H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBRSHODYUEYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide typically involves the reaction of 4-methoxyaniline with succinic anhydride to form an intermediate, which is then reacted with acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The dioxopyrrolidinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Core Structure Variations

a. Pyrrolidin-dione vs. Triazinone Derivatives Compound 20a () contains a pyrrolo[1,2-d][1,2,4]triazin-4-one core instead of dioxopyrrolidin. In contrast, the dioxopyrrolidin ring in the target compound offers conformational rigidity and hydrogen-bonding via carbonyl groups .

b. Benzothiazole Acetamides EP3348550A1 () describes benzothiazole-linked acetamides (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide). The benzothiazole moiety introduces a fused aromatic system, enhancing planarity and electron-deficient character compared to the non-aromatic dioxopyrrolidin core .

Substituent Effects

a. Methoxy vs. Electron-Withdrawing Groups
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () replaces methoxy with chloro and nitro groups. These electron-withdrawing substituents reduce electron density on the aromatic ring, increasing reactivity in electrophilic substitutions. The target compound’s methoxy groups, being electron-donating, may stabilize the aromatic system and improve metabolic stability .

b. Sulfonyl vs. Acetamide Linkages Compounds 38–40 () feature sulfonyl-linked quinazoline groups (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide). The sulfonyl group enhances polarity and hydrogen-bonding capacity, which may explain their superior anti-cancer activity compared to simpler acetamides.

Pharmacological Implications

a. Anti-Cancer Activity highlights that sulfonyl-linked acetamides (e.g., 38–40) exhibit notable activity against HCT-1, MCF-7, and PC-3 cancer cell lines. The target compound’s dioxopyrrolidin core and dual methoxyphenyl groups may confer distinct mechanisms of action, such as protease inhibition or kinase modulation, though experimental validation is needed .

b. Synthetic Accessibility
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () is synthesized via acetylation of a sulfonamide precursor. Similarly, the target compound could be synthesized through nucleophilic substitution or ring-closing reactions, leveraging its methoxyphenyl substituents for regioselective modifications .

Physicochemical Properties and ADME Profiles

Property Target Compound N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Compound 20a
Core Structure 2,5-Dioxopyrrolidin Acetamide + sulfonyl Pyrrolo-triazinone
LogP (Predicted) ~2.5 (high lipophilicity) ~1.8 (moderate polarity) ~3.0 (high lipophilicity)
Hydrogen Bond Acceptors 5 6 7
Synthetic Yield Not reported 41–80% 40%

The target compound’s high logP suggests favorable membrane permeability but may limit aqueous solubility. Its hydrogen-bonding capacity (5 acceptors) could facilitate target engagement, contrasting with compound 20a’s higher polarity due to the triazinone core .

Biological Activity

N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide, a compound with significant potential in medicinal chemistry, is derived from the pyrrolidine framework, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17_{17}H18_{18}N2_{2}O5_{5}
  • Molecular Weight : 318.34 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of the pyrrolidine structure exhibit antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL, showing moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a related compound was shown to inhibit cell proliferation in colorectal cancer cell lines (SW480 and HCT116) with IC50_{50} values of 2 µM and 0.12 µM, respectively . This suggests that similar structural analogs may exhibit potent anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrrolidine derivatives are known to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Interaction with Cellular Receptors : The compound may interact with specific receptors involved in cellular signaling pathways that regulate growth and apoptosis.

Study 1: Antimicrobial Efficacy

A series of pyrrolidine derivatives were synthesized and tested for antimicrobial activity. The results indicated that several compounds exhibited MIC values comparable to standard antibiotics like ampicillin. Notably, compounds with methoxy substitutions showed enhanced activity against E. coli .

Study 2: Anticancer Activity

In a study focusing on the anticancer properties of related compounds, it was found that certain derivatives effectively inhibited Wnt-dependent transcription in cancer cells. The study highlighted the potential of these compounds as leads for developing new cancer therapies .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC/IC50_{50}Reference
AntimicrobialStaphylococcus aureus100 µg/mL
AntimicrobialEscherichia coli200 µg/mL
AnticancerSW480 (Colorectal Cancer)2 µM
AnticancerHCT116 (Colorectal Cancer)0.12 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide
Reactant of Route 2
N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide

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